3-(1-(Ethylamino)cyclohexyl)phenol
Overview
Description
3-(1-(Ethylamino)cyclohexyl)phenol is a chemical compound with the molecular formula C14H21NO. It is known for its unique structure, which includes a phenol group attached to a cyclohexyl ring that is further substituted with an ethylamino group.
Scientific Research Applications
3-(1-(Ethylamino)cyclohexyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Ethylamino)cyclohexyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenol as the primary starting materials.
Formation of Intermediate: Cyclohexanone undergoes a reaction with ethylamine to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization to form the cyclohexyl ring.
Substitution: Finally, the phenol group is introduced through a substitution reaction to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Ethylamino)cyclohexyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Mechanism of Action
The mechanism of action of 3-(1-(Ethylamino)cyclohexyl)phenol involves its interaction with specific molecular targets and pathways. It primarily acts by:
Blocking NMDA Receptors: This compound inhibits N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.
Activating Opioid Receptors: It also activates mu-, delta-, and kappa-opioid receptors, contributing to its analgesic and anesthetic effects.
Inhibiting Neurotransmitter Transporters: The compound inhibits the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Eticyclidine (PCE): A similar compound with a cyclohexyl ring and an amine group, known for its dissociative anesthetic properties.
3-Methoxyeticyclidine (3-MeO-PCE): Another related compound with a methoxy group, also known for its dissociative effects.
Uniqueness
3-(1-(Ethylamino)cyclohexyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties.
Properties
IUPAC Name |
3-[1-(ethylamino)cyclohexyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12/h6-8,11,15-16H,2-5,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKNPNLBFHVMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343068 | |
Record name | 3-[1-(Ethylamino)cyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243815-20-3 | |
Record name | 3-HO-Pce | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-(Ethylamino)cyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-(ETHYLAMINO)CYCLOHEXYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB7HFF5XW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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